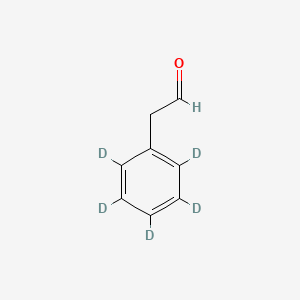
2-Phenylacetaldehyde-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylacetaldehyde-d5 is a deuterated form of 2-Phenylacetaldehyde, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The presence of deuterium atoms makes it useful in studying metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylacetaldehyde-d5 can be synthesized through the deuteration of 2-Phenylacetaldehyde. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where a catalyst such as palladium on carbon (Pd/C) is used in the presence of deuterium gas (D2) to achieve the deuteration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenylacetaldehyde-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylacetic acid.
Reduction: It can be reduced to form 2-Phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products Formed
Oxidation: 2-Phenylacetic acid
Reduction: 2-Phenylethanol
Substitution: Various substituted phenylacetaldehyde derivatives
Scientific Research Applications
2-Phenylacetaldehyde-d5 is widely used in scientific research, including:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and transformation of phenylacetaldehyde in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the synthesis of fragrances and polymers, where the deuterated compound helps in studying the stability and degradation of products.
Mechanism of Action
The mechanism of action of 2-Phenylacetaldehyde-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound using mass spectrometry. This helps in understanding the metabolic fate and transformation of phenylacetaldehyde in various systems.
Comparison with Similar Compounds
2-Phenylacetaldehyde-d5 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:
2-Phenylacetaldehyde: The non-deuterated form, commonly used in fragrance synthesis.
3,4-Dihydroxyphenylacetaldehyde: A related compound with hydroxyl groups, used in biochemical studies.
Phenylglyoxal: An aldehyde with a different functional group, used in chemical synthesis.
The uniqueness of this compound lies in its application as a stable isotope-labeled compound, making it invaluable in research that requires precise tracking and quantification of metabolic processes.
Properties
Molecular Formula |
C8H8O |
|---|---|
Molecular Weight |
125.18 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2/i1D,2D,3D,4D,5D |
InChI Key |
DTUQWGWMVIHBKE-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)

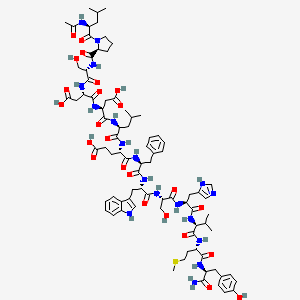
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

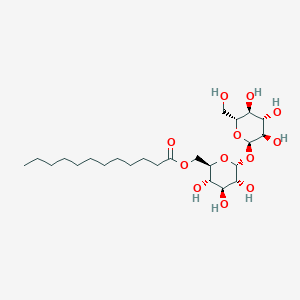
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
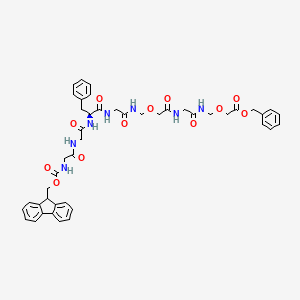

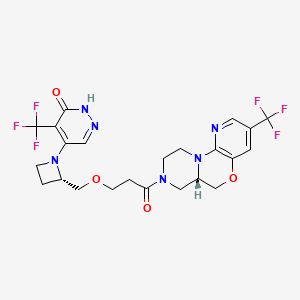
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
